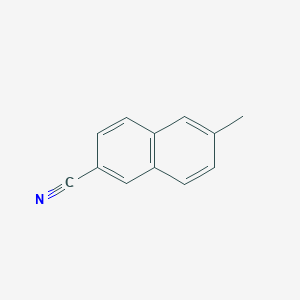
2-Chloro-3,4'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3,4'-bipyridine is a heterocyclic organic compound that features a pyridine ring substituted with a chlorine atom at the 2-position and another pyridine ring at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Chloro-3,4'-bipyridine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid with an aryl halide. For instance, 2-chloropyridine can be coupled with 4-pyridylboronic acid under mild conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3,4'-bipyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki–Miyaura or Heck reactions, to form more complex molecules.
Oxidation and Reduction: The pyridine rings can undergo oxidation or reduction reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
2-Chloro-3,4'-bipyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities
Materials Science: It can be used to create novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3,4'-bipyridine in biological systems involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity. The presence of the chlorine atom and the pyridine rings allows for various interactions, such as hydrogen bonding and π-π stacking, which contribute to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloropyridine: A simpler compound with a single pyridine ring and a chlorine atom.
3-Chloropyridine: Another similar compound with the chlorine atom at a different position.
4-Chloropyridine: Similar structure but with the chlorine atom at the 4-position
Uniqueness
2-Chloro-3,4'-bipyridine is unique due to the presence of two pyridine rings, which can enhance its binding affinity and specificity for certain molecular targets. This dual-ring structure also allows for more diverse chemical modifications and applications compared to simpler pyridine derivatives .
Propiedades
Fórmula molecular |
C10H7ClN2 |
|---|---|
Peso molecular |
190.63 g/mol |
Nombre IUPAC |
2-chloro-3-pyridin-4-ylpyridine |
InChI |
InChI=1S/C10H7ClN2/c11-10-9(2-1-5-13-10)8-3-6-12-7-4-8/h1-7H |
Clave InChI |
ZAKLBHNPJJJERC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)Cl)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-chloro-N-[2-(2-pyridinyl)ethyl]-4-Quinazolinamine](/img/structure/B8769144.png)











